molecular formula C15H12F2O3 B1401548 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde CAS No. 819075-84-8

4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde

Cat. No.: B1401548
CAS No.: 819075-84-8
M. Wt: 278.25 g/mol
InChI Key: NUODJMWRIWKJCU-UHFFFAOYSA-N
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Description

4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde is an organic compound characterized by the presence of two methoxy groups and a difluorophenyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde typically involves the reaction of 2,6-difluorophenol with 3-methoxybenzaldehyde under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzoic acid.

    Reduction: 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the difluorophenyl group may enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and difluorophenyl groups enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-[(2,6-difluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUODJMWRIWKJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80839956
Record name 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80839956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819075-84-8
Record name 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80839956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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